molecular formula C15H13Br B13964971 2-(Bromomethyl)-9,10-dihydrophenanthrene CAS No. 89988-19-2

2-(Bromomethyl)-9,10-dihydrophenanthrene

Cat. No.: B13964971
CAS No.: 89988-19-2
M. Wt: 273.17 g/mol
InChI Key: ZQTWGIDXEZHCOF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-9,10-dihydrophenanthrene is a versatile chemical building block of significant interest in medicinal chemistry and materials science research. Its core structure, the 9,10-dihydrophenanthrene scaffold, has been identified as a privileged structure in drug discovery. Recent scientific investigations have demonstrated that derivatives of 9,10-dihydrophenanthrene act as potent, non-peptidomimetic, and non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a crucial enzyme for viral replication and a prominent drug target for COVID-19 therapeutics . The most active derivatives have shown inhibitory activity (IC50) in the low micromolar range (e.g., 1.55 µM) and exhibit outstanding metabolic stability in human liver microsomes, plasma, and gastrointestinal tract models, indicating high potential for developing orally bioavailable therapeutics . The bromomethyl functional group at the 2-position makes this compound a particularly valuable synthetic intermediate, as it serves as a reactive handle for further structural diversification via cross-coupling reactions, nucleophilic substitutions, or amination to create novel compounds for structure-activity relationship (SAR) studies . Researchers can utilize this reagent to develop new phenanthrene-based libraries aimed at discovering antiviral agents, as well as for applications in organic synthesis and the development of advanced materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89988-19-2

Molecular Formula

C15H13Br

Molecular Weight

273.17 g/mol

IUPAC Name

2-(bromomethyl)-9,10-dihydrophenanthrene

InChI

InChI=1S/C15H13Br/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9H,6-7,10H2

InChI Key

ZQTWGIDXEZHCOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CBr)C3=CC=CC=C31

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 9,10 Dihydrophenanthrene

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic site for nucleophilic attack, primarily proceeding through an SN2 mechanism. youtube.com This reactivity is enhanced by the benzylic position, which stabilizes the transition state of the reaction.

In a characteristic SN2 reaction, 2-(bromomethyl)-9,10-dihydrophenanthrene readily reacts with nucleophilic phosphines, such as triphenylphosphine, to generate phosphonium (B103445) salts. These salts are crucial precursors for the synthesis of Wittig reagents, which are widely used in organic synthesis to convert aldehydes and ketones into alkenes. The reaction involves the attack of the phosphorus lone pair on the electrophilic benzylic carbon, displacing the bromide ion.

Interactive Table 1: Synthesis of (9,10-Dihydrophenanthren-2-yl)methyl)triphenylphosphonium bromide

ReactantReagentProductReaction Type
This compoundTriphenylphosphine (PPh₃)((9,10-Dihydrophenanthren-2-yl)methyl)triphenylphosphonium bromideNucleophilic Substitution (SN2)

Cyanation of this compound involves the substitution of the bromine atom with a cyano (-CN) group. This is typically achieved by treating the compound with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent. nih.gov The resulting product, 2-(cyanomethyl)-9,10-dihydrophenanthrene, is a valuable intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds. The reaction proceeds via an SN2 mechanism where the cyanide anion acts as the nucleophile. libretexts.org

Interactive Table 2: Cyanation of this compound

ReactantReagentProductReaction Type
This compoundPotassium Cyanide (KCN)2-(Cyanomethyl)-9,10-dihydrophenanthreneNucleophilic Substitution (SN2)

Elimination Reactions Leading to Olefinic Species

Benzylic halides can undergo elimination reactions, typically following an E2 mechanism, in the presence of a strong, sterically hindered base. youtube.com For this compound, treatment with a bulky base like potassium tert-butoxide could potentially lead to the formation of 2-methylene-9,10-dihydrophenanthrene, an olefinic species. masterorganicchemistry.com This reaction competes with the SN2 pathway and is favored by bases that are poor nucleophiles due to steric hindrance. libretexts.org The base abstracts a proton from the methyl group, and the bromide ion is expelled in a concerted step.

Interactive Table 3: Potential Elimination Reaction

ReactantReagentPotential ProductReaction Type
This compoundPotassium tert-butoxide (KOtBu)2-Methylene-9,10-dihydrophenanthreneElimination (E2)

Oxidative and Reductive Transformations of the Dihydrophenanthrene Core

The 9,10-dihydrophenanthrene (B48381) scaffold is not fully aromatic and can be chemically modified through oxidation to achieve full aromaticity or through reduction to increase its saturation.

The dihydrophenanthrene core can be aromatized to the corresponding phenanthrene (B1679779) structure through oxidative dehydrogenation. A highly effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The mechanism involves the transfer of a hydride from the dihydrophenanthrene core to DDQ, followed by the loss of a proton, resulting in the formation of the stable aromatic phenanthrene ring system. nih.gov This reaction is a common strategy for synthesizing polycyclic aromatic hydrocarbons. nih.govresearchgate.net In some systems, the process can be made catalytic with respect to DDQ by using a co-oxidant like sodium nitrite (B80452) and molecular oxygen to regenerate the DDQ. researchgate.net

Interactive Table 4: Dehydrogenation of the Dihydrophenanthrene Core

ReactantReagentProductReaction Type
This compound2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)2-(Bromomethyl)phenanthreneOxidative Dehydrogenation

Conversely, the dihydrophenanthrene core can be subjected to hydrogenation to yield more saturated structures like tetrahydrophenanthrene and eventually perhydrophenanthrene. scientific.netresearchgate.net This is typically accomplished through catalytic hydrogenation, which involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. mdpi.com Common catalysts for this process include nickel-tungsten (NiW/Al₂O₃), nickel-molybdenum (B8610338) (NiMo), palladium on carbon (Pd/C), or platinum oxide (PtO₂). scientific.netdiva-portal.org The reaction proceeds stepwise, with the initial product being a tetrahydrophenanthrene isomer. researchgate.net

Interactive Table 5: Hydrogenation of the Dihydrophenanthrene Core

ReactantReagentsPotential ProductsReaction Type
This compoundH₂, Metal Catalyst (e.g., NiW/Al₂O₃, Pd/C)7-(Bromomethyl)-1,2,3,4-tetrahydrophenanthrene, Octahydrophenanthrene derivativesCatalytic Hydrogenation

Isomerization and Rearrangement Pathways

Isomerization and rearrangement reactions involving this compound are primarily associated with the generation of carbocation intermediates at the benzylic position. Benzylic halides can undergo nucleophilic substitution through an SN1 pathway, which involves the formation of a planar, sp²-hybridized carbocation upon departure of the bromide leaving group.

The stability of this benzylic carbocation is significantly enhanced by resonance delocalization of the positive charge into the adjacent aromatic ring system of the dihydrophenanthrene core. While this resonance stabilization makes the formation of the carbocation favorable, it also opens the possibility for molecular rearrangements. Although less common than in aliphatic systems, rearrangements like hydride or alkyl shifts (Wagner-Meerwein rearrangements) can occur if a more stable carbocation can be formed. In the specific case of the 2-(9,10-dihydrophenanthrenyl)methyl carbocation, a rearrangement is not typically expected as the benzylic position is already highly stabilized. However, in more complex derivatives or under specific reaction conditions that might promote such shifts, this pathway remains a theoretical possibility.

Radical Chemistry of the Benzylic Bromide

The benzylic position of this compound is particularly susceptible to radical chemistry. libretexts.org The carbon-bromine bond can undergo homolytic cleavage upon initiation by heat or light to generate a bromine radical and a 2-(9,10-dihydrophenanthrenyl)methyl radical.

The stability of this benzylic radical is the driving force for its formation. Similar to a benzylic carbocation, the unpaired electron of the radical is delocalized across the π-system of the aromatic rings, which lowers its energy. khanacademy.org This resonance stabilization makes the benzylic C-H bonds in the parent alkyl-dihydrophenanthrene weaker than typical alkyl C-H bonds, facilitating radical formation at this site. masterorganicchemistry.com

The bond dissociation energies (BDEs) highlight the unique reactivity of the benzylic position:

Bond TypeBond Dissociation Energy (kcal/mol)
Primary (C-H)~100
Secondary (C-H)~96
Tertiary (C-H)~93
Benzylic (C-H) ~90

This table illustrates the relative weakness of benzylic C-H bonds, which correlates to the stability of the corresponding benzylic radical. masterorganicchemistry.com

Once formed, the 2-(9,10-dihydrophenanthrenyl)methyl radical can participate in various reactions. A prominent pathway for benzylic radicals is self-recombination or dimerization. researchgate.net For instance, the recombination of two benzyl (B1604629) radicals can lead to the formation of bibenzyl, which can then undergo further reactions to form larger polycyclic aromatic hydrocarbons (PAHs) like phenanthrene at high temperatures. researchgate.net This suggests that under appropriate conditions, this compound could serve as a precursor for the synthesis of larger, more complex aromatic structures via radical pathways.

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino reactions, are powerful synthetic strategies where a series of intramolecular or intermolecular transformations occur consecutively in a single pot, triggered by a single event. longdom.org This approach offers high efficiency and atom economy by avoiding the isolation of intermediates. nih.gov

This compound is an excellent substrate for initiating such sequences due to the reactivity of the benzylic bromide. A hypothetical cascade reaction could be designed where the initial step is a nucleophilic substitution of the bromide. If the incoming nucleophile contains another reactive functional group, it can trigger a subsequent intramolecular reaction.

For example, reaction with a bifunctional nucleophile like a hydroxy-thiol (e.g., 2-mercaptoethanol) could initiate a cascade. The more nucleophilic thiol would first displace the bromide to form a thioether. Subsequent deprotonation of the alcohol by a base could then allow the resulting alkoxide to perform an intramolecular nucleophilic attack on another part of the dihydrophenanthrene skeleton, provided a suitable electrophilic site exists or is generated, leading to the formation of a new heterocyclic ring fused to the original structure. Such a sequence creates molecular complexity from a simple starting material in a single operation.

Elucidation of Reaction Mechanisms

Understanding the intricate pathways of isomerization, radical formation, or cascade reactions requires careful monitoring of the reaction progress. Thin-Layer Chromatography (TLC) is a fundamental and rapid technique for this purpose. In a typical reaction, such as a nucleophilic substitution on this compound, the starting material and the product will have different polarities and thus different retention factors (Rf) on a TLC plate. By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot, allowing for a qualitative assessment of reaction completion.

For more detailed kinetic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. nih.gov The progress of a reaction can be followed by acquiring ¹H NMR spectra at regular intervals. nih.gov For this compound, the benzylic methylene (B1212753) protons (-CH₂Br) have a characteristic chemical shift. Upon substitution with a nucleophile (e.g., -OH to form an alcohol), this signal would disappear and a new signal corresponding to the new methylene group (e.g., -CH₂OH) would appear at a different chemical shift. By integrating these signals over time, one can determine the concentration of reactants and products and thereby calculate the reaction kinetics.

Modern computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. rsc.orgresearchgate.net Methods like Density Functional Theory (DFT) are used to model reaction pathways, calculate the energies of reactants, intermediates, and products, and identify the structures of transition states. rsc.org

For reactions involving this compound, computational studies can provide deep insights. For instance, in a nucleophilic substitution reaction, DFT calculations can be used to compare the energetics of the SN1 and SN2 pathways. This involves:

Calculating Reaction Energetics: Determining the change in Gibbs free energy (ΔG) to predict the spontaneity and position of equilibrium.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bonding changes during the reaction. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis.

Determining Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate.

A study on the Diels-Alder reaction of a related compound, 9-bromomethyl anthracene, successfully used DFT calculations to investigate two competing reaction pathways and predict the major product by comparing the activation energies of the respective transition states. orientjchem.org A similar approach could be applied to model the radical dimerization or cascade reactions of this compound, providing a theoretical framework to understand its reactivity and guide synthetic efforts.

Computational ParameterInformation Provided
ΔG (Gibbs Free Energy) Overall spontaneity of the reaction
ΔH (Enthalpy) Heat of reaction (exothermic/endothermic)
Activation Energy (Eₐ) Energy barrier to reaction, relates to reaction rate
Transition State Geometry Structure at the peak of the energy barrier
Imaginary Frequencies Confirms a calculated structure is a true transition state (one imaginary frequency) or an intermediate (zero imaginary frequencies)

Applications of 2 Bromomethyl 9,10 Dihydrophenanthrene As a Key Synthetic Building Block

Construction of Diverse Polycyclic Aromatic Hydrocarbon Systems

The reactive nature of the bromomethyl group in 2-(Bromomethyl)-9,10-dihydrophenanthrene makes it an excellent precursor for extending aromatic systems to create larger, more complex polycyclic aromatic hydrocarbons (PAHs). One of the most effective methods for this transformation is the Wittig reaction, which allows for the conversion of carbonyl compounds into alkenes. organic-chemistry.orgmasterorganicchemistry.com

The process begins with the formation of a phosphonium (B103445) salt. This compound readily undergoes a nucleophilic substitution reaction with a phosphine (B1218219), typically triphenylphosphine, to yield the corresponding (9,10-dihydrophenanthren-2-ylmethyl)triphenylphosphonium bromide. google.comyoutube.com This stable salt can be isolated and then deprotonated with a strong base to generate a highly reactive phosphorus ylide. This ylide can then be reacted with an aromatic aldehyde or ketone to construct a new, larger PAH featuring a vinylene bridge. libretexts.orgresearchgate.net This methodology provides a reliable route to novel PAHs with precisely controlled connectivity.

Table 1: Hypothetical Wittig Reaction for PAH Synthesis

StepReactantsReagentsProductReaction Type
1This compoundTriphenylphosphine (PPh₃)(9,10-Dihydrophenanthren-2-ylmethyl)triphenylphosphonium bromidePhosphonium Salt Formation
2Phosphonium Salt from Step 1Strong Base (e.g., n-Butyllithium)Phosphorus YlideYlide Formation
3Phosphorus Ylide from Step 2 + Aromatic Aldehyde (e.g., 1-Naphthaldehyde)-2-(2-(Naphthalen-1-yl)vinyl)-9,10-dihydrophenanthreneWittig Olefination

Stereocontrolled Synthesis of Complex Molecular Architectures

While this compound is an achiral molecule, the carbon of the bromomethyl group is prochiral. This feature opens up the potential for its use in stereocontrolled alkylation reactions to build complex, chiral molecules. In such a reaction, the dihydrophenanthrene unit would be introduced as a substituent where the new bond formation creates a stereocenter.

The success of this approach would depend on the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis to control the facial selectivity of the reaction. For instance, the reaction of this compound with a prochiral enolate, in the presence of a chiral ligand complexed to the metal counterion, could theoretically proceed with high diastereoselectivity or enantioselectivity. While specific examples utilizing this exact building block are not widely documented, the principles of asymmetric alkylation are well-established and represent a plausible pathway for the stereocontrolled construction of intricate molecular frameworks bearing the dihydrophenanthrene moiety.

Precursor in Natural Product Synthesis and Analogues

The 9,10-dihydrophenanthrene (B48381) core is a recurring structural motif in a wide range of natural products, particularly those isolated from orchids of the Dendrobium, Pholidota, and Bletilla genera. nih.govnih.govresearchgate.net These compounds exhibit a diverse array of biological activities. The functionalized nature of this compound makes it a potential starting material for the synthesis of these natural products or their structural analogues for use in medicinal chemistry. nih.gov

For example, the bromomethyl group can be used in nucleophilic substitution reactions to form ether or ester linkages, which are common in natural dihydrophenanthrenes. A straightforward application is the Williamson ether synthesis, where the compound can act as an alkylating agent for a phenol. This reaction could be employed to couple the dihydrophenanthrene unit with another naturally derived phenolic compound, providing a modular route to more complex structures and enabling the synthesis of novel analogues for structure-activity relationship (SAR) studies.

Table 2: Plausible Synthesis of a Natural Product Analogue

Reactant 1Reactant 2ReagentsProductReaction TypeSignificance
This compoundVanillinBase (e.g., K₂CO₃)4-((9,10-Dihydrophenanthren-2-yl)methoxy)-3-methoxybenzaldehydeWilliamson Ether SynthesisCreates an analogue combining a dihydrophenanthrene core with a vanilloid moiety.

Monomer and Polymer Intermediate for Advanced Materials

Benzylic halides are valuable precursors for the synthesis of functional polymers. This compound, containing both a large, rigid aromatic core and a reactive halide, is a promising candidate for creating advanced materials with tailored optical or electronic properties.

One potential application is in the synthesis of conjugated polymers. Through dehydrohalogenation polymerization under basic conditions (the Gilch reaction), this monomer could form a poly(dihydrophenanthrene-vinylene). The resulting polymer would feature a conjugated backbone incorporating the dihydrophenanthrene unit, likely leading to a material with interesting photoluminescent or conductive properties suitable for applications in organic electronics.

Alternatively, the compound can be used to modify existing polymers. Through grafting reactions, the this compound unit can be covalently attached to a polymer backbone containing nucleophilic sites. This process would impart the properties of the dihydrophenanthrene moiety—such as high refractive index, rigidity, and fluorescence—onto the base polymer, creating new materials for applications in coatings, optical films, or sensors.

Development of Novel Reagents and Catalysts

The unique structure of this compound allows for its conversion into specialized reagents and catalyst precursors. The most direct application is its transformation into a Wittig reagent, as described previously. The resulting (9,10-dihydrophenanthren-2-ylmethyl)triphenylphosphonium bromide is a novel reagent designed specifically for the introduction of the dihydrophenanthrene-2-ylmethylene group into molecules. youtube.com

Furthermore, this compound can serve as a building block for the synthesis of ligands for catalysis. The bromomethyl group can react with nucleophiles such as secondary phosphines (e.g., diphenylphosphine) or amines to create new phosphine or amine ligands. These ligands would incorporate a bulky, rigid dihydrophenanthrene framework, which can influence the steric and electronic environment of a metal center in a catalyst complex. Such tailored ligands are critical in controlling the activity and selectivity of homogeneous catalysts used in a wide range of chemical transformations.

Structural Elucidation and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "2-(Bromomethyl)-9,10-dihydrophenanthrene" by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei. While specific experimental data for this compound is not widely published, the expected NMR spectra can be predicted based on the known spectra of the parent molecule, 9,10-dihydrophenanthrene (B48381), and the influence of the bromomethyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aliphatic protons at the C9 and C10 positions of the dihydrophenanthrene core are expected to appear as a characteristic multiplet around 2.87 ppm. The aromatic protons would resonate in the downfield region, typically between 7.20 and 7.80 ppm, with their specific chemical shifts and coupling patterns dictated by their position on the aromatic rings. The introduction of the bromomethyl group at the C2 position would cause a downfield shift for the adjacent aromatic protons. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would likely appear as a distinct singlet in the range of 4.5-4.7 ppm, a region characteristic for protons attached to a carbon bearing a bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for 9,10-dihydrophenanthrene shows aliphatic carbon signals around 29 ppm and a series of aromatic carbon signals between 123 and 138 ppm. For "this compound," the carbon of the bromomethyl group is anticipated to have a chemical shift in the range of 30-35 ppm. The C2 carbon, directly attached to the bromomethyl group, would experience a significant change in its chemical shift compared to the parent compound. The remaining aromatic and aliphatic carbon signals would also be influenced to a lesser extent by the substituent.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.20-7.80 m 7H Aromatic protons
~4.5-4.7 s 2H -CH₂Br
~2.87 m 4H -CH₂-CH₂- (C9, C10)

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~123-138 Aromatic carbons
~30-35 -CH₂Br

X-ray Crystallography for Definitive Three-Dimensional Structure

To date, the specific crystal structure of "this compound" has not been reported in publicly accessible crystallographic databases. However, related structures, such as that of 9,10-dibromophenanthrene, have been characterized. nih.gov Such studies reveal a nearly planar phenanthrene (B1679779) core. nih.gov For "this compound," a similar planarity of the aromatic system would be expected, with the dihydrophenanthrene core adopting a slightly distorted conformation due to the saturated C9-C10 bond. The bromomethyl group would be situated at the C2 position, and its orientation relative to the aromatic ring would be a key feature determined by X-ray analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns upon ionization.

For "this compound," the molecular formula is C₁₅H₁₃Br. The expected monoisotopic mass would be approximately 272.02 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve the loss of the bromine atom (Br•) to form a stable benzylic carbocation, which would be a prominent peak in the spectrum. Further fragmentation of the dihydrophenanthrene ring system could also be observed. The mass spectrum of the parent 9,10-dihydrophenanthrene shows a strong molecular ion peak at m/z 180, with significant fragments at 179, 178, and 165. nih.gov

Predicted Mass Spectrometry Data for this compound

m/z Interpretation
~272/274 Molecular ion peak ([M]⁺) showing the bromine isotope pattern
~193 Fragment corresponding to the loss of Br• ([M-Br]⁺)
Further fragments Corresponding to the fragmentation of the dihydrophenanthrene core

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its structural features. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the dihydrophenanthrene core and the bromomethyl group would appear just below 3000 cm⁻¹. A key feature would be the C-Br stretching vibration, which is typically observed in the fingerprint region, around 600-700 cm⁻¹. The IR spectrum for 9,10-dihydrophenanthrene shows characteristic peaks that would also be present in its bromomethyl derivative. nist.govnist.gov

Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibration
>3000 Aromatic C-H stretch
<3000 Aliphatic C-H stretch
1600-1450 Aromatic C=C stretch
~1250 CH₂ wag (bromomethyl)
~600-700 C-Br stretch

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of "this compound."

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. For "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection would typically be achieved using a UV detector, as the phenanthrene chromophore absorbs strongly in the UV region. This method would be suitable for determining the purity of a sample and for isolating the compound from a reaction mixture. researchgate.net

Gas Chromatography (GC): Given the expected volatility of "this compound," gas chromatography could also be a suitable analytical technique, often coupled with a mass spectrometer (GC-MS) for definitive identification. A nonpolar capillary column would be appropriate for the separation. The retention time of the compound would be a characteristic property under specific GC conditions.

Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a nonpolar eluent system (e.g., a mixture of hexanes and ethyl acetate) would be an effective method for isolating "this compound" from starting materials and byproducts. High-speed countercurrent chromatography has also been successfully used for the separation and purification of related 9,10-dihydrophenanthrenes. nih.gov

Future Research Directions and Emerging Paradigms

Development of Sustainable and Atom-Economical Synthetic Protocols

The future synthesis of 2-(Bromomethyl)-9,10-dihydrophenanthrene and its derivatives will increasingly prioritize green chemistry principles, focusing on sustainability and atom economy. Traditional synthetic routes often rely on harsh reagents and environmentally burdensome solvents. Emerging research is expected to focus on cleaner, more efficient alternatives.

Atom Economy in Synthesis: The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to sustainable synthesis. primescholars.commonash.edu Future protocols will likely move away from classical methods that generate significant waste. For instance, the synthesis of the 9,10-dihydrophenanthrene (B48381) core itself can be achieved through palladium-catalyzed Heck reactions, which offer a convergent and efficient pathway. espublisher.com

Sustainable Bromination: The introduction of the bromomethyl group is a key synthetic step. The classical Wohl-Ziegler bromination using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride is effective but environmentally problematic. researchgate.netmasterorganicchemistry.com Future research will focus on "greening" this process. researchgate.net This includes replacing chlorinated solvents with more benign options such as methyl acetate (B1210297) or even solvent-free conditions. researchgate.net Furthermore, photocatalytic methods are emerging as powerful, sustainable alternatives. For example, oxidative benzylic bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the oxidant, activated by light in a continuous-flow microchannel reactor, presents a safe and highly efficient green process where water is the only byproduct. nih.gov

Synthetic StepTraditional MethodSustainable AlternativeKey Advantages
Phenanthrene (B1679779) Core SynthesisBardhan–Sengupta SynthesisPalladium-catalyzed Heck ReactionHigher efficiency, milder conditions
Benzylic BrominationNBS in Carbon TetrachloridePhotocatalytic HBr/H₂O₂ in flow reactorElimination of toxic solvents, improved safety, water as byproduct

Exploration of Unprecedented Reactivity and Reaction Pathways

The benzylic bromide moiety in this compound is a versatile functional handle, traditionally used for nucleophilic substitution reactions. However, future research is set to unlock novel reaction pathways through modern catalytic methods, particularly photoredox catalysis.

Visible-light photoredox catalysis can activate benzylic bromides to form benzyl (B1604629) radicals under exceptionally mild conditions. princeton.eduresearchgate.net This opens up a host of new possibilities beyond traditional SN2 chemistry. For instance, these radicals can engage in enantioselective α-benzylation of aldehydes or participate in radical cascade cyclization reactions to build complex molecular architectures. princeton.eduresearchgate.net Recent studies have demonstrated the synthesis of various heterocycles through photocatalytic activation of benzyl bromides, a strategy that could be directly applied to this compound to create novel fused-ring systems. researchgate.net

Moreover, some reactions involving benzyl bromides can proceed under visible light even without a dedicated photocatalyst, potentially via the formation of a charge-transfer complex, which further simplifies the reaction setup and enhances sustainability. rsc.org The exploration of these catalyst-free photochemical transformations for this compound could lead to unprecedented reactivity and streamlined synthetic processes.

Expansion of Synthetic Utility towards Underexplored Molecular Classes

The unique structure of this compound makes it an ideal precursor for synthesizing underexplored classes of molecules with unique three-dimensional shapes and functionalities. The dihydrophenanthrene core is a common motif in natural products with diverse biological activities, and functionalization at the 2-position provides a vector for building molecular complexity. nih.govresearchgate.net

One exciting frontier is the synthesis of helical nanographenes and other non-planar polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net The rigid, angled geometry of the dihydrophenanthrene scaffold can serve as a template to direct the growth of larger aromatic systems in a specific, non-planar orientation. By using the bromomethyl group as a reactive handle for coupling reactions (e.g., Suzuki or Sonogashira couplings followed by photocyclization), it is conceivable to construct novel helicenes—molecules with inherent chirality due to their screw-like shape. researchgate.netrsc.org These chiral nanostructures are of great interest for applications in materials science, chiroptics, and asymmetric catalysis.

Target Molecular ClassSynthetic StrategyPotential Application
Bioactive Natural Product AnaloguesNucleophilic substitution with complex amines or phenolsDrug Discovery (e.g., enzyme inhibitors)
Helical NanographenesCoupling reactions followed by photocyclodehydrogenationChiral Electronics, Asymmetric Catalysis
Functionalized MaterialsPolymerization via the bromomethyl groupOrganic Electronics, Sensing

Integration of Machine Learning and Predictive Modeling in Synthetic Design

Reaction Optimization: Machine learning models, particularly those based on Bayesian optimization or bandit algorithms, are becoming indispensable for optimizing reaction conditions. beilstein-journals.orgnih.gov Instead of laborious one-variable-at-a-time experiments, these algorithms can efficiently explore a multidimensional parameter space (e.g., catalyst, solvent, temperature, concentration) to quickly identify the optimal conditions for a given transformation, such as a nucleophilic substitution or a photocatalytic coupling reaction involving this compound. This approach not only saves time and resources but can also lead to higher yields and selectivities.

Advanced Spectroscopic and Computational Methodologies for In-depth Understanding

A deep understanding of the structure, dynamics, and reactivity of this compound is crucial for harnessing its full potential. Future research will rely heavily on the synergy between advanced spectroscopic techniques and high-level computational chemistry.

Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) will be essential for detailed conformational analysis of the non-planar dihydrophenanthrene ring system and its derivatives. researchgate.netipb.ptnih.gov These methods can provide through-space correlations between protons, revealing the molecule's preferred three-dimensional structure in solution, which is critical for understanding its interaction with other molecules or biological targets.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, transition state structures, and reactivity patterns. researchgate.netmdpi.comrsc.org For this compound, DFT can be used to model the energetics of Sₙ2 transition states, predict the stability of radical intermediates in photocatalytic cycles, and rationalize the stereoselectivity of its reactions. researchgate.netresearchgate.net Comparing computed activation parameters with experimental data can validate mechanistic hypotheses and guide the design of more efficient catalysts and reaction conditions. researchgate.net

Q & A

Q. What synthetic methodologies are most effective for introducing bromomethyl groups into 9,10-dihydrophenanthrene derivatives?

The Suzuki coupling reaction is widely used for functionalizing 9,10-dihydrophenanthrene. For example, mono- or di-bromine substitutions can be introduced via Suzuki reactions with arylboronic acids (e.g., furan-3-boronic acid or pyrimidinboronic acid). However, yields may vary due to steric hindrance or electronic effects, necessitating optimization of reaction conditions (e.g., catalyst loading, temperature) . Alternative methods include palladium-assisted 6π electrocyclic reactions, which enable rapid synthesis of the core structure .

Q. How does the thermal stability of 2-(Bromomethyl)-9,10-dihydrophenanthrene influence experimental design in pyrolysis studies?

Thermal stability is critical for high-temperature applications. Bond dissociation energies (BDEs) of C-Br and C-H bonds in 9,10-dihydrophenanthrene derivatives determine decomposition pathways. For instance, at 570–600°C and 94.6 atm, 9,10-dihydrophenanthrene undergoes dehydrogenation to phenanthrene, with yields dependent on temperature and reaction time . Researchers should design pyrolysis experiments (e.g., supercritical toluene systems) with controlled heating rates and pressure to minimize side reactions .

Q. What safety precautions are recommended when handling this compound?

While current safety data sheets (SDS) indicate no immediate health or environmental hazards under standard conditions , brominated compounds often require precautions:

  • Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Avoid exposure to open flames due to potential halogenated byproducts.
  • Follow first-aid protocols for eye/skin contact (e.g., rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of 9,10-dihydrophenanthrene derivatives as CK2 kinase inhibitors?

Molecular modeling (e.g., MOE software) reveals that bromomethyl-substituted derivatives bind competitively to CK2’s ATP-binding pocket. Hydrogen bonding with residues like Lys68 and Glu81 enhances affinity. Researchers should:

  • Perform free energy perturbation (FEP) calculations to assess binding thermodynamics.
  • Prioritize derivatives with dual functionalization (e.g., bromine + acetyl groups) to improve interactions .
  • Validate predictions using capillary electrophoresis-based inhibition assays and MTT cytotoxicity tests in MCF-7 cells .

Q. What metabolic pathways are implicated in the biodegradation of 9,10-dihydrophenanthrene derivatives in mammalian systems?

In vivo studies in rats show that epoxide intermediates (e.g., 9,10-epoxy-9,10-dihydrophenanthrene) are metabolized via:

  • Hydrolysis to trans-9,10-dihydrodiols.
  • Conjugation with glutathione to form mercapturic acids (e.g., N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine) .
    Researchers should use isotope-labeled analogs and LC-MS/MS to track metabolic products in microsomal assays.

Q. How do computational methods resolve contradictions in experimental yields of dehydrogenation products?

Conflicting yields of phenanthrene vs. trans-stilbene during pyrolysis can be analyzed using density functional theory (DFT). Key considerations:

  • Calculate activation energies for competing pathways (e.g., aryl hydrogen loss vs. direct dehydrogenation).
  • Simulate transition states to identify steric effects (e.g., bulky substituents favoring trans-stilbene) .

Methodological Challenges and Solutions

Q. Addressing low yields in Suzuki coupling reactions for brominated derivatives

  • Challenge : Steric hindrance from the bromomethyl group reduces coupling efficiency.
  • Solutions :
    • Use bulkier palladium catalysts (e.g., XPhos Pd G3) to enhance cross-coupling.
    • Optimize solvent polarity (e.g., DMF/H2O mixtures) and microwave-assisted heating .

Q. Analyzing antioxidant activity in dihydrophenanthrene derivatives

  • Method : DPPH radical scavenging assays (EC50 = 8.8–55.9 µM) correlate with hydroxyl group positioning.
  • Design : Compare 2,4,7-trihydroxy derivatives to non-hydroxylated analogs using UV-Vis spectroscopy .

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